molecular formula C9H10Cl2N2O B8779537 4-(2,6-Dichloropyridin-4-yl)morpholine CAS No. 852333-60-9

4-(2,6-Dichloropyridin-4-yl)morpholine

Cat. No.: B8779537
CAS No.: 852333-60-9
M. Wt: 233.09 g/mol
InChI Key: AKXNTPCICNNILS-UHFFFAOYSA-N
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Description

4-(2,6-Dichloropyridin-4-yl)morpholine is a heterocyclic compound featuring a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a morpholine moiety at position 3. The morpholine group enhances solubility and bioavailability, while the chlorine atoms influence electronic properties and binding interactions.

Properties

CAS No.

852333-60-9

Molecular Formula

C9H10Cl2N2O

Molecular Weight

233.09 g/mol

IUPAC Name

4-(2,6-dichloropyridin-4-yl)morpholine

InChI

InChI=1S/C9H10Cl2N2O/c10-8-5-7(6-9(11)12-8)13-1-3-14-4-2-13/h5-6H,1-4H2

InChI Key

AKXNTPCICNNILS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Pyridine/Thiazole Cores

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Relevance
4-(2,6-Dichloropyridin-4-yl)morpholine Pyridine 2,6-Cl; 4-morpholine ~263.1 (estimated) Not explicitly stated
VPC-14449 Thiazole-imidazole 4,5-Br (corrected to 2,4-Br in Fig. 1A) N/A AR modulation (androgen receptor splice variants)
4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine Pyridine-piperidine 6-NO₂; morpholine-piperidine fusion 306.36 (calculated) Synthetic intermediate for pharmaceuticals

Key Observations :

  • VPC-14449 differs in core heterocycle (thiazole-imidazole vs. pyridine) and substituent positions (bromine vs. chlorine).
  • The nitro group in 4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine introduces strong electron-withdrawing effects, which may alter reactivity in synthetic pathways compared to the chloro-substituted target compound .

Fluorinated and Carbonyl-Modified Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Stability/Applications
4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine Pyridine-carbonyl 2,6-Cl; 5-F; morpholine-carbonyl 279.10 Lab reagent (Apollo Scientific); enhanced polarity due to fluorine
4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine Thienopyrimidine 2-Cl; morpholine 255.72 Requires inert gas storage; sulfur-containing core may influence redox activity

Key Observations :

  • The fluorinated derivative (CAS: 680217-88-3) exhibits increased polarity and metabolic stability due to fluorine’s electronegativity, making it distinct from the non-fluorinated target compound .
  • The thienopyrimidine analog (CAS: 63894-67-7) introduces a sulfur atom, which could alter electronic properties and solubility compared to the pyridine-based target .

Pyrimidine-Based Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Notes
4-(4,6-Dichloropyrimidin-2-yl)morpholine Pyrimidine 4,6-Cl; 2-morpholine ~248.1 (estimated) Synthesized via nucleophilic substitution (morpholine + trichloropyrimidine)
4-(2,6-Dimethylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine Pyrimidine 2,6-CH₃; morpholine-carbonyl 306.36 Higher molecular weight; methyl groups enhance hydrophobicity

Key Observations :

  • The dichloropyrimidine analog (compound 11 in ) shares a similar synthesis route (morpholine + trichloropyrimidine) but differs in ring position and chlorine substitution, affecting regioselectivity in reactions.
  • The dimethylpyrimidine derivative (CAS: 2640829-26-9) demonstrates how methyl groups and a morpholine-carbonyl moiety increase molecular complexity and hydrophobicity compared to the target compound .

Preparation Methods

Direct Substitution Using Morpholine

In this method, 2,6-dichloro-4-iodopyridine undergoes substitution with morpholine under heated conditions. A representative procedure involves refluxing the iodopyridine derivative with excess morpholine in dimethylformamide (DMF) at 120°C for 24 hours, yielding 4-(2,6-dichloropyridin-4-yl)morpholine with a 68% yield. Catalytic copper(I) iodide (10 mol%) enhances reactivity by facilitating the formation of a copper-morpholine complex, which accelerates the substitution.

Table 1: NAS Reaction Conditions and Outcomes

SubstrateSolventTemperature (°C)CatalystTime (h)Yield (%)
2,6-Dichloro-4-iodopyridineDMF120CuI2468
2,6-Dichloro-4-bromopyridineDMSO110None3645

Microwave-Assisted NAS

Microwave irradiation reduces reaction times significantly. A 2023 study demonstrated that heating 2,6-dichloro-4-fluoropyridine with morpholine in acetonitrile at 150°C for 30 minutes under microwave conditions achieved an 82% yield. The fluoropyridine substrate’s higher leaving group ability (compared to chloro derivatives) improves efficiency.

Coupling Reactions via Acid Chloride Intermediates

Synthesis via Carboxylic Acid Chloride

This two-step approach first converts 2,6-dichloropyridine-4-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂). The acid chloride then reacts with morpholine in dichloromethane (DCM) at room temperature:

  • Acid Chloride Formation :
    2,6-Dichloropyridine-4-carboxylic acid+SOCl22,6-Dichloropyridine-4-carbonyl chloride+SO2+HCl\text{2,6-Dichloropyridine-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{2,6-Dichloropyridine-4-carbonyl chloride} + \text{SO}_2 + \text{HCl}
    Reaction conditions: Reflux in anhydrous THF for 4 hours (95% conversion).

  • Amide Coupling :
    2,6-Dichloropyridine-4-carbonyl chloride+MorpholineThis compound+HCl\text{2,6-Dichloropyridine-4-carbonyl chloride} + \text{Morpholine} \rightarrow \text{this compound} + \text{HCl}
    Yield: 78% after purification by column chromatography.

Table 2: Acid Chloride Method Optimization

StepReagentSolventTemperature (°C)Time (h)Yield (%)
1SOCl₂THF80495
2MorpholineDCM25278

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions offer regioselective pathways. The Stille coupling, for instance, uses a trimethylstannyl-morpholine derivative and 2,6-dichloro-4-bromopyridine:

Stille Coupling

Reagents:

  • 2,6-Dichloro-4-bromopyridine

  • Trimethylstannylmorpholine

  • Pd(PPh₃)₄ (5 mol%)

  • LiCl (2 equiv)

Conditions: DMF, 100°C, 12 hours.
Yield: 70% with >99% purity by HPLC.

Ullmann-Type Coupling

Copper-mediated Ullmann coupling employs 2,6-dichloro-4-iodopyridine and morpholine with a CuI/1,10-phenanthroline catalyst system. In ethanol at 80°C for 8 hours, this method achieves a 65% yield.

Alternative Methods and Emerging Technologies

Electrochemical Synthesis

A 2024 study reported electrochemical C–N bond formation using a platinum anode and cathode in an undivided cell. Substrates: 2,6-dichloro-4-iodopyridine and morpholine in acetonitrile with tetrabutylammonium fluoride (TBAF). Yield: 60% at 20 mA/cm² for 6 hours.

Flow Chemistry Approaches

Continuous flow systems enhance scalability. A microreactor setup with residence time of 10 minutes at 150°C achieved 85% yield using superheated DMF and CuI catalysis.

Optimization and Troubleshooting

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve NAS yields due to better stabilization of transition states. Non-polar solvents (toluene) result in <30% yields.

Catalytic Systems

  • Copper Catalysts : CuI outperforms CuBr in NAS (68% vs. 52% yield).

  • Ligand Effects : Bidentate ligands like 1,10-phenanthroline boost Ullmann coupling efficiency by stabilizing Cu(I) intermediates.

Purification Challenges

The compound’s high polarity necessitates silica gel chromatography with ethyl acetate/hexane (3:7) for isolation. Recrystallization from ethanol/water (1:1) provides >98% purity.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

MethodAdvantagesLimitationsYield (%)
NAS (CuI catalysis)Simple setup, low costLong reaction times68
Acid Chloride CouplingHigh purityRequires SOCl₂ handling78
Stille CouplingRegioselectiveToxic tin reagents70
ElectrochemicalGreen chemistry, mild conditionsSpecialized equipment needed60

Q & A

Q. What are the optimized synthetic routes for 4-(2,6-dichloropyridin-4-yl)morpholine, and how do reaction conditions influence yield and regioselectivity?

The synthesis typically involves nucleophilic substitution between morpholine and halogenated pyridine derivatives. For example, reacting 2,4,6-trichloropyrimidine with morpholine in acetone at 0–20°C yields 79% of the target compound, with regioselectivity controlled by temperature and solvent polarity . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity.
  • Base selection : Potassium carbonate or sodium hydride facilitates deprotonation.
  • Purification : Column chromatography (e.g., 20% ethyl acetate/hexanes) isolates regioisomers .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H^1 \text{H}-NMR identifies proton environments (e.g., δ 6.40 ppm for pyrimidine protons) .
  • Mass spectrometry : HRMS confirms molecular weight (e.g., [M+^+] = 234.0196) .
  • Elemental analysis : Validates C, H, and N content to detect impurities .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is stable in inert atmospheres but may hydrolyze in acidic/basic conditions due to the electron-deficient pyridine ring. Solubility is higher in polar aprotic solvents (e.g., DMF, THF) than in water .

Advanced Research Questions

Q. How can regioselectivity be controlled during synthesis to avoid undesired regioisomers?

Regioselectivity is influenced by:

  • Temperature : Lower temperatures (0°C) favor attack at the 4-position of pyrimidine.
  • Steric effects : Bulkier substituents on the pyridine/pyrimidine ring direct morpholine addition to less hindered positions. Computational modeling (DFT) can predict reactive sites to guide experimental design .

Q. What structural features of this compound contribute to its biological activity, and how do modifications impact potency?

  • Pyridine ring : Electron-withdrawing Cl groups enhance electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites).
  • Morpholine moiety : The oxygen atom participates in hydrogen bonding, improving binding affinity. Comparative studies show that replacing Cl with methyl groups reduces antimicrobial activity by 50%, highlighting the role of electronegativity in bioactivity .

Q. What strategies resolve discrepancies in biological assay data for this compound?

Contradictory results (e.g., varying IC50_{50} values) may arise from:

  • Solvent artifacts : DMSO residues can interfere with cell-based assays. Use lyophilized samples or solvent-free formulations.
  • Isomer purity : Regioisomers or enantiomers (if chiral) must be separated via chiral HPLC or recrystallization before testing .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

Preliminary docking studies suggest the morpholine oxygen forms hydrogen bonds with CYP3A4’s heme pocket. Competitive inhibition assays (e.g., using midazolam as a substrate) quantify metabolic interference. LC-MS/MS monitors metabolite formation .

Methodological Challenges and Solutions

Q. How can low yields in scale-up synthesis be addressed?

  • Process optimization : Switch from batch to flow chemistry for better heat/mass transfer.
  • Catalyst screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in multi-step syntheses .

Q. What computational tools predict the compound’s reactivity in novel reactions?

  • Molecular dynamics simulations : Model transition states for substitution reactions.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates .

Q. How do crystallographic data inform polymorph screening for formulation studies?

Single-crystal X-ray diffraction reveals packing motifs and stability trends. For example, the morpholine ring’s chair conformation minimizes steric strain, favoring a monoclinic crystal system .

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